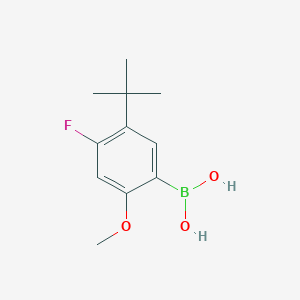
(5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with tert-butyl, fluoro, and methoxy groups. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are used.
Major Products Formed:
Applications De Recherche Scientifique
(5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
4-Methoxyphenylboronic acid: Similar structure but lacks the tert-butyl and fluoro substituents.
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacks the tert-butyl substituent.
5-Tert-butyl-2-methoxyphenylboronic acid: Similar structure but lacks the fluoro substituent.
Uniqueness: (5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid is unique due to the combination of tert-butyl, fluoro, and methoxy substituents, which impart specific electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Propriétés
Formule moléculaire |
C11H16BFO3 |
|---|---|
Poids moléculaire |
226.05 g/mol |
Nom IUPAC |
(5-tert-butyl-4-fluoro-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C11H16BFO3/c1-11(2,3)7-5-8(12(14)15)10(16-4)6-9(7)13/h5-6,14-15H,1-4H3 |
Clé InChI |
OECDSIIZHAFYMA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1OC)F)C(C)(C)C)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
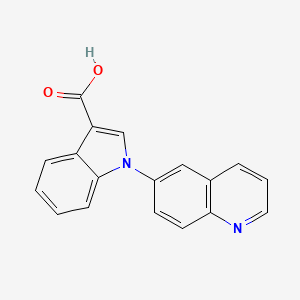
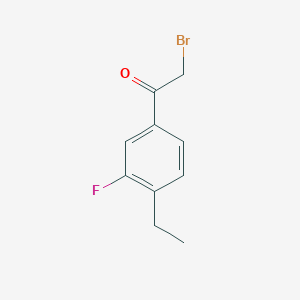


![2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8570978.png)
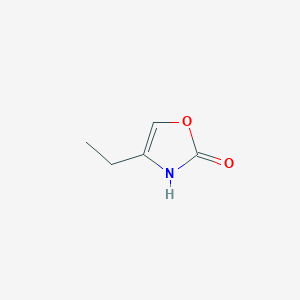
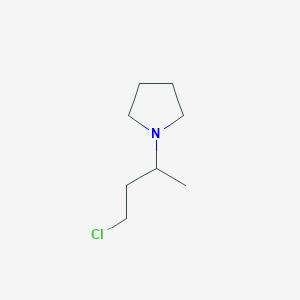
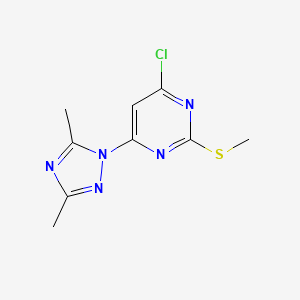
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B8571008.png)
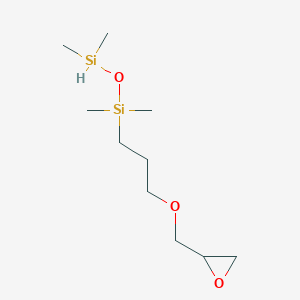
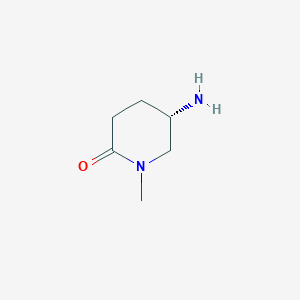
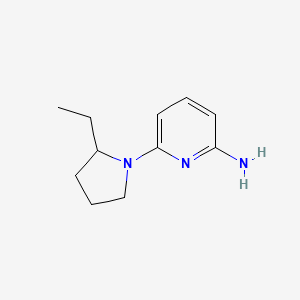
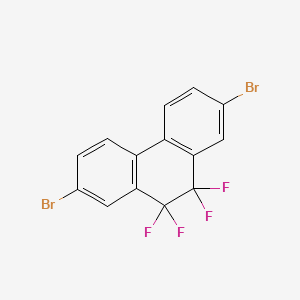
![Imidazo[1,5-a]quinoline](/img/structure/B8571028.png)
